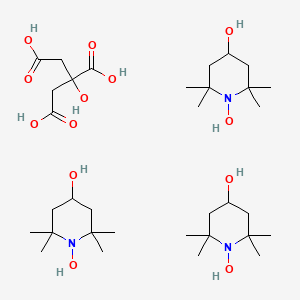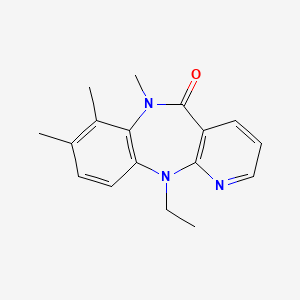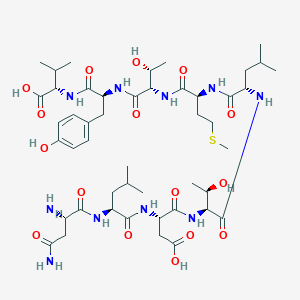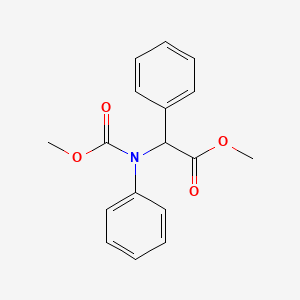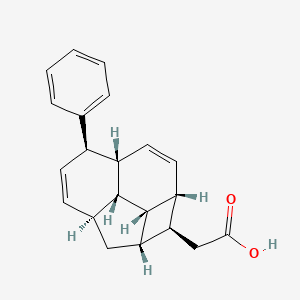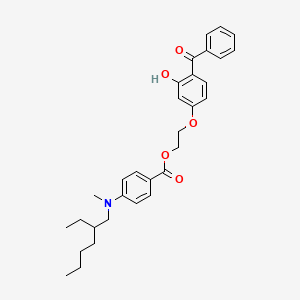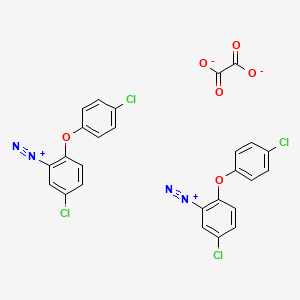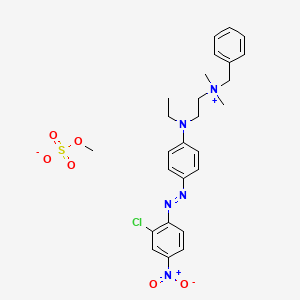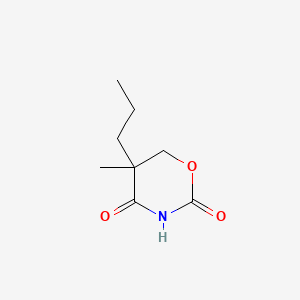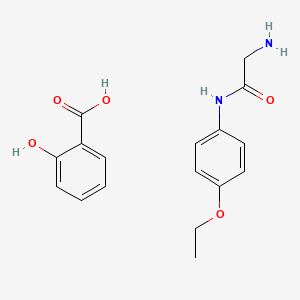
Phenocoll salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenocoll salicylate is a compound known for its analgesic and antipyretic properties. It is a derivative of phenocoll, which is chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, and salicylic acid. This compound is used in various pharmaceutical applications due to its ability to relieve pain and reduce fever.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenocoll salicylate can be synthesized by reacting phenocoll with salicylic acid. The reaction typically involves heating the two compounds together in the presence of an acid catalyst. The process can be summarized as follows:
Step 1: Dissolve phenocoll in an appropriate solvent such as ethanol.
Step 2: Add salicylic acid to the solution.
Step 3: Heat the mixture to a temperature of around 100°C while stirring continuously.
Step 4: Add an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
Step 5: After the reaction is complete, cool the mixture and filter the precipitated this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Phenocoll salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenocoll and salicylic acid.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the amino group or the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature around 60-80°C.
Oxidation: Potassium permanganate, acidic or basic medium, temperature around 50-70°C.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Hydrolysis: Phenocoll and salicylic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Phenocoll salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating inflammatory conditions.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Phenocoll salicylate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, this compound effectively alleviates pain and reduces fever. The molecular targets involved include COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.
Comparison with Similar Compounds
Phenocoll salicylate can be compared with other salicylate derivatives such as:
Aspirin (Acetylsalicylic acid): Both compounds have analgesic and antipyretic properties, but aspirin is more widely used and has additional anti-inflammatory effects.
Methyl salicylate: Known for its use in topical analgesics, it shares similar pain-relieving properties but is primarily used externally.
Sodium salicylate: Another salicylate derivative with similar properties but different solubility and pharmacokinetic profiles.
This compound is unique in its combination of phenocoll and salicylic acid, providing a distinct pharmacological profile that makes it suitable for specific therapeutic applications.
Properties
CAS No. |
140-47-6 |
|---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)acetamide;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14N2O2.C7H6O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;8-6-4-2-1-3-5(6)7(9)10/h3-6H,2,7,11H2,1H3,(H,12,13);1-4,8H,(H,9,10) |
InChI Key |
ZNKNNNQICGTHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


